N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Description
N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted with a methoxy group at the 6-position, a pyridin-2-ylmethyl moiety, and a thiophene-2-carboxamide group. This compound’s unique structure positions it as a candidate for further exploration in drug discovery, particularly in contexts requiring selective targeting.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-24-14-7-8-15-17(11-14)26-19(21-15)22(12-13-5-2-3-9-20-13)18(23)16-6-4-10-25-16/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGHAHNYYBOTRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide (CAS No. 899964-56-8) is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C19H15N3O2S2
- Molecular Weight : 381.47 g/mol
- Structure : The compound features a thiophene ring, a benzothiazole moiety, and a pyridine group, which contribute to its diverse biological effects.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Urease Inhibition : Thiazole derivatives have shown significant urease inhibitory activity, which is crucial in treating infections caused by urease-producing bacteria.
- Antimalarial Activity : Structural modifications in thiazole analogs have been linked to enhanced potency against Plasmodium falciparum, suggesting that the compound may have antimalarial properties through similar pathways .
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound can induce cytotoxic effects in various cancer cell lines, potentially through the induction of apoptosis and disruption of mitochondrial function.
In Vitro Studies
Case Studies and Research Findings
- Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their biological activities. Among these, compounds with modifications similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for anticancer drug development .
- Antileishmanial Activity : Related compounds have demonstrated leishmanicidal activity, indicating the potential for developing treatments for leishmaniasis through mechanisms involving mitochondrial dysfunction and increased oxidative stress in parasites .
- Neuroprotective Effects : Some derivatives have shown neuroprotective properties in models of ischemia/reperfusion injury, highlighting their potential in treating neurodegenerative diseases .
Scientific Research Applications
The compound N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. The compound is believed to inhibit cancer cell proliferation through the modulation of key signaling pathways involved in tumor growth and metastasis. For instance, studies have shown that benzothiazole derivatives can inhibit the CSF-1R signaling pathway, which is crucial for cancer cell survival and proliferation .
Neuroprotective Effects
The compound's potential neuroprotective effects have been explored in the context of neurodegenerative diseases. Similar compounds have demonstrated the ability to modulate NMDA receptors, which play a critical role in synaptic plasticity and neuronal survival. By acting as antagonists at these receptors, such compounds might protect against excitotoxicity associated with conditions like Alzheimer's disease .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds containing benzothiazole and thiophene rings have been reported to exhibit activity against various bacterial strains, indicating a potential application in treating infections .
Case Study 1: Anticancer Research
In a study published by Novartis AG, researchers investigated a series of benzothiazole derivatives for their anticancer activity. They found that specific modifications led to enhanced potency against various cancer cell lines. The study highlighted the importance of structural modifications in optimizing therapeutic efficacy .
Case Study 2: Neuroprotection
A recent review examined the role of kynurenine pathway metabolites in neuroprotection. It was noted that compounds similar to this compound could potentially modulate these pathways to provide neuroprotective benefits in models of Alzheimer's disease .
Case Study 3: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiophene-containing compounds. Results indicated that certain derivatives showed significant activity against resistant bacterial strains, suggesting a promising direction for developing new antibiotics based on this scaffold .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The compound belongs to a broader class of benzothiazole-amide derivatives. Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- Amide vs. Acetamide : Thiophene-2-carboxamide (target compound) introduces a larger aromatic system compared to acetamide (Compound 20), possibly enhancing π-π stacking with hydrophobic enzyme pockets .
- Electron-Withdrawing vs. Donating Groups : Fluorine (Compound 4l) and nitro (Compound 17) substituents reduce electron density, whereas methoxy (target compound) increases it, influencing redox stability and binding kinetics .
Physicochemical Properties
Insights :
- The pyridin-2-ylmethyl group may improve aqueous solubility compared to purely aromatic derivatives (e.g., Compound 4l) due to basic nitrogen facilitating salt formation.
- Methoxy groups typically increase lipophilicity, which could enhance membrane permeability but reduce solubility—a trade-off requiring optimization .
Q & A
Q. What are the key synthetic routes for N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with coupling benzo[d]thiazole and pyridine-methylamine precursors with thiophene-2-carboxylic acid derivatives. Critical steps include:
- Amide bond formation: Use coupling agents like EDCI/HOBt or DCC to facilitate carboxamide linkage between the thiophene and benzothiazole-pyridine moieties .
- Solvent optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while inert atmospheres (N₂/Ar) prevent oxidation .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/DMF) improves purity .
- Yield Optimization: Adjust stoichiometry (1.2–1.5 eq of nucleophile), temperature (0–25°C for sensitive steps), and catalyst loading (e.g., DMAP for acylation) .
Q. Which spectroscopic and analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer:
- ¹H/¹³C NMR: Assign peaks based on chemical shifts:
- Thiophene protons: δ 6.8–7.5 ppm (coupling patterns confirm substitution) .
- Benzo[d]thiazole methoxy group: δ ~3.9 ppm (singlet) .
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular ion ([M+H]⁺) with <5 ppm error .
- IR Spectroscopy: Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic (C=C, ~1500–1600 cm⁻¹) stretches .
Q. What are the primary biological targets of benzothiazole-carboxamide derivatives, and how are their activities assayed?
- Methodological Answer:
- Targets: Enzymes (kinases, proteases) and receptors (GPCRs, nuclear receptors) linked to cancer, inflammation, or microbial pathways .
- Assays:
- Enzyme inhibition: Fluorescence-based assays (e.g., ATPase activity via malachite green) .
- Cytotoxicity: MTT/XTT assays on cancer cell lines (e.g., Colo205, HepG2) .
- Binding affinity: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer:
- Dose-response validation: Re-test compounds under standardized conditions (e.g., fixed IC₅₀ protocols) to rule out concentration-dependent effects .
- Structural analogs: Compare substituent effects (e.g., methoxy vs. fluoro groups on benzo[d]thiazole) using SAR studies .
- Off-target profiling: Use kinome-wide screening (e.g., KinomeScan) to identify promiscuous binding .
Q. What computational strategies predict the binding modes of this compound with potential protein targets?
- Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Glide to model interactions with p53 or kinases. Key parameters:
- Grid box: Centered on active sites (e.g., p53 DNA-binding domain) .
- Scoring functions: MM-GBSA for binding free energy estimation .
- MD simulations: GROMACS/AMBER for stability analysis (20–100 ns trajectories) to assess binding pose robustness .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
- Methodological Answer:
- Low yields in coupling steps: Switch to flow chemistry for precise temperature/pH control .
- Purification bottlenecks: Replace column chromatography with recrystallization (solvent screening) or centrifugal partition chromatography .
- Byproduct formation: Optimize protecting groups (e.g., Boc for amines) and use scavenger resins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
